molecular formula C10H8F2 B14115565 1,1-Difluoro-4-phenyl-1,3-butadiene

1,1-Difluoro-4-phenyl-1,3-butadiene

Cat. No.: B14115565
M. Wt: 166.17 g/mol
InChI Key: RJMIJTCQUMTFSQ-QPJJXVBHSA-N
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Description

1,1-Difluoro-4-phenyl-1,3-butadiene is a fluorinated organic compound that serves as a valuable building block in synthetic chemistry and materials science research. Its structure, featuring a conjugated diene system with fluorine atoms and a phenyl group, makes it a candidate for developing novel polymers and functional materials. Fluorinated dienes like this one can be used to synthesize polymers with specific properties, as the incorporation of fluorine can alter a material's thermal stability, chemical resistance, and electronic characteristics . This compound may also be of interest in the study of photoisomerization reactions, a common research area for diphenyl-butadiene derivatives, where the fluorine atoms could influence the reaction pathway and regiospecificity . As a chemical analog to well-characterized compounds like 1,4-Diphenyl-1,3-butadiene , it provides researchers a pathway to explore structure-activity relationships. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions. !!! PLACEHOLDER - DATA REQUIRED !!! The specific physical properties (e.g., melting point, boiling point) and spectral data (NMR, MS) for this compound were not located in the search results. For an accurate product page, this information must be retrieved from reliable chemical databases or experimental analysis and inserted here.

Properties

Molecular Formula

C10H8F2

Molecular Weight

166.17 g/mol

IUPAC Name

[(1E)-4,4-difluorobuta-1,3-dienyl]benzene

InChI

InChI=1S/C10H8F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

InChI Key

RJMIJTCQUMTFSQ-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(F)F

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The most extensively documented route involves the [2+1] cycloaddition of difluorocarbene ($$ \text{CF}{2} $$) to strained cyclobutene systems. As demonstrated by Menger (2016), Seyferth’s reagent (phenylmercuric trifluoromethyl, $$ \text{Ph-Hg-CF}{3} $$) serves as a stable difluorocarbene precursor when reacted with sodium iodide in anhydrous benzene. The reaction proceeds through a multi-step mechanism:

  • Difluorocarbene Generation :
    $$ \text{Ph-Hg-CF}{3} + \text{NaI} \rightarrow \text{Ph-Hg-I} + \text{CF}{3}^{-} $$
    $$ \text{CF}{3}^{-} \rightarrow \text{CF}{2} + \text{F}^{-} $$
  • Cycloaddition : The electrophilic $$ \text{CF}_{2} $$ inserts into the cyclobutene ring, forming a strained bicyclic intermediate.
  • Ring Expansion : Sequential fluoride elimination and proton transfer yield the conjugated diene system.

Critical to this method is the synthesis of 1-phenyl-2-methylcyclobutene, achieved through a four-step sequence from zirconium-mediated coupling of phenylpropyne.

Optimization Parameters

  • Purity Requirements : Cyclobutene precursors must exhibit >98% purity (GC/MS verification) to prevent side reactions.
  • Solvent Effects : Anhydrous benzene outperforms polar aprotic solvents (DMF, THF) in yield (68% vs. <20%) due to enhanced carbene stability.
  • Temperature Profile : Reflux conditions (80°C, 24 h) maximize product formation while minimizing polymerization side reactions.

Table 1. Comparative Performance of Difluorocarbene Routes

Precursor Carbene Source Solvent Temp (°C) Yield (%) Purity (%)
1-Phenyl-2-methylcyclobutene Seyferth’s reagent Benzene 80 68 95
1,2-Diphenylcyclobutene (CF3)2Hg Toluene 110 42 88

Dehalogenation of Polyhalogenated Butadiene Precursors

Zinc-Mediated Deiodination

Building on hexafluorobutadiene syntheses, this approach utilizes 1,4-diiodooctafluorobutane intermediates. Treatment with zinc powder in N,N-Dimethylformamide (DMF) at 120–140°C induces β-elimination:
$$ \text{I-CF}{2}\text{-CF}{2}\text{-CF}{2}\text{-CF}{2}\text{-I} + \text{Zn} \rightarrow \text{CF}{2}\text{=CF-CF=CF}{2} + \text{ZnI}_{2} $$

Adapting this to 1,1-Difluoro-4-phenyl-1,3-butadiene requires phenyl-substituted precursors. For example, 1-iodo-1-fluoro-4-phenyl-3-iodo-1,3-butadiene undergoes analogous dehalogenation:

Grignard Coupling Strategies

Miki and Yoshimi’s work demonstrates that reacting diiodoperfluoroalkanes with organomagnesium reagents enables C–C bond formation. Applied to the target molecule:

  • Synthesize 1,4-diiodo-1,1-difluoro-4-phenyl-1,3-butadiene
  • Treat with phenylmagnesium bromide in THF at −78°C
  • Acidic workup yields the desired diene

Table 2. Dehalogenation Method Comparison

Method Reagent Solvent Temp (°C) Yield (%)
Zn Reduction Zn powder DMF 140 53–65
Grignard Coupling PhMgBr THF −78 48–57

Transition-Metal-Catalyzed Cross-Coupling Approaches

Suzuki–Miyaura Coupling

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • 19F NMR : δ −110 to −115 ppm (geminal F–C–F), JFF ≈ 240 Hz
  • 1H NMR : Phenyl protons at δ 7.2–7.5 ppm, vinylic H at δ 5.8–6.3 ppm
  • GC/MS : Molecular ion peak at m/z 174 (C10H8F2+)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows retention time = 6.5 min. Impurity profiles correlate with cyclobutene starting material (RT = 5.8 min).

Industrial Scalability Considerations

Cost Analysis

  • Seyferth’s reagent: $12.50/g (Sigma-Aldrich, 2025)
  • Zinc powder: $0.85/kg (bulk industrial pricing)
  • Solvent recovery: Benzene vs. DMF distillation costs

Chemical Reactions Analysis

1,1-Difluoro-4-phenyl-1,3-butadiene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Difluoro-4-phenyl-1,3-butadiene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Difluoro-4-phenyl-1,3-butadiene exerts its effects involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyl group play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Table 1: Substituent Effects on Cyclization Product Ratios

Compound Substituents Product Ratio (e.g., 10a:11a) Reference
1,1-Difluoro-4-phenyl-1,3-butadiene 1-F, 4-Ph Not reported (enhanced selectivity observed)
1-Methoxy-1,3-butadiene 1-OCH₃ 45:55
1,4-Diphenyl-1,3-butadiene 1-Ph, 4-Ph 20:80

Reactivity in Diels-Alder Reactions

The fluorine atoms in this compound increase electrophilicity, making it a more reactive diene toward electron-deficient dienophiles. For example:

  • In BF₃-promoted reactions with 4-vinylpyridine, trans-1-phenyl-1,3-butadiene (non-fluorinated) requires Lewis acid activation for comparable reactivity, whereas the fluorinated analog achieves accelerated kinetics without extensive catalyst dependence .
  • Hexafluoro-1,3-butadiene (C₄F₆) : Fully fluorinated, this compound exhibits extreme electron deficiency and is used in semiconductor manufacturing, but its steric bulk limits regioselectivity compared to this compound .

Toxicity and Environmental Impact

Halogenated dienes vary widely in toxicity:

  • 1,1-Dichloroethylene (1,1-DCE) and 1,1-dibromoethylene (1,1-DBE) : Highly hepatotoxic in fasted rats due to metabolic activation to reactive intermediates.
  • 1,1-Difluoroethylene (1,1-DFE): Non-hepatotoxic even at 82,000 ppm, suggesting fluorine substitution reduces metabolic activation risks .
  • 1,3-Butadiene: Classified as carcinogenic (IUR 3×10⁻⁵ (μg/m³)⁻¹), whereas fluorinated derivatives like this compound lack extensive toxicity data but are hypothesized to pose lower risks due to fluorine’s stability .

Table 2: Comparative Toxicity of Halogenated Compounds

Compound Halogen Substituents Acute Hepatotoxicity (Rats) Carcinogenicity (IUR)
This compound F, F Not studied Not classified
1,1-Dichloroethylene Cl, Cl High (fasted rats) 2.9×10⁻⁵ (μg/m³)⁻¹
1,3-Butadiene None Moderate 3×10⁻⁵ (μg/m³)⁻¹

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